

Cellular Targets of AC-099 Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: AC-099 hydrochloride

Cat. No.: B12388688

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Introduction

AC-099 hydrochloride is a non-peptidic small molecule that has been identified as a selective agonist for Neuropeptide FF (NPFF) receptors. This technical guide provides a comprehensive overview of the cellular targets of **AC-099 hydrochloride**, detailing its interaction with these targets, the downstream signaling pathways it modulates, and the experimental protocols used for its characterization. The information presented herein is intended to support further research and drug development efforts related to the NPFF system.

Primary Cellular Targets

The primary cellular targets of **AC-099 hydrochloride** are the two subtypes of the Neuropeptide FF receptor: NPFF1 Receptor (NPFF1R) and NPFF2 Receptor (NPFF2R).^[1] Both are G protein-coupled receptors (GPCRs) involved in a variety of physiological processes, including pain modulation, cardiovascular regulation, and opioid system modulation.^[2]

Quantitative Data

AC-099 hydrochloride exhibits distinct functional activities at the two NPFF receptor subtypes. It acts as a full agonist at the NPFF2R and a partial agonist at the NPFF1R. The potency of **AC-099 hydrochloride** at these receptors has been determined through functional assays measuring the inhibition of cyclic AMP (cAMP) production.

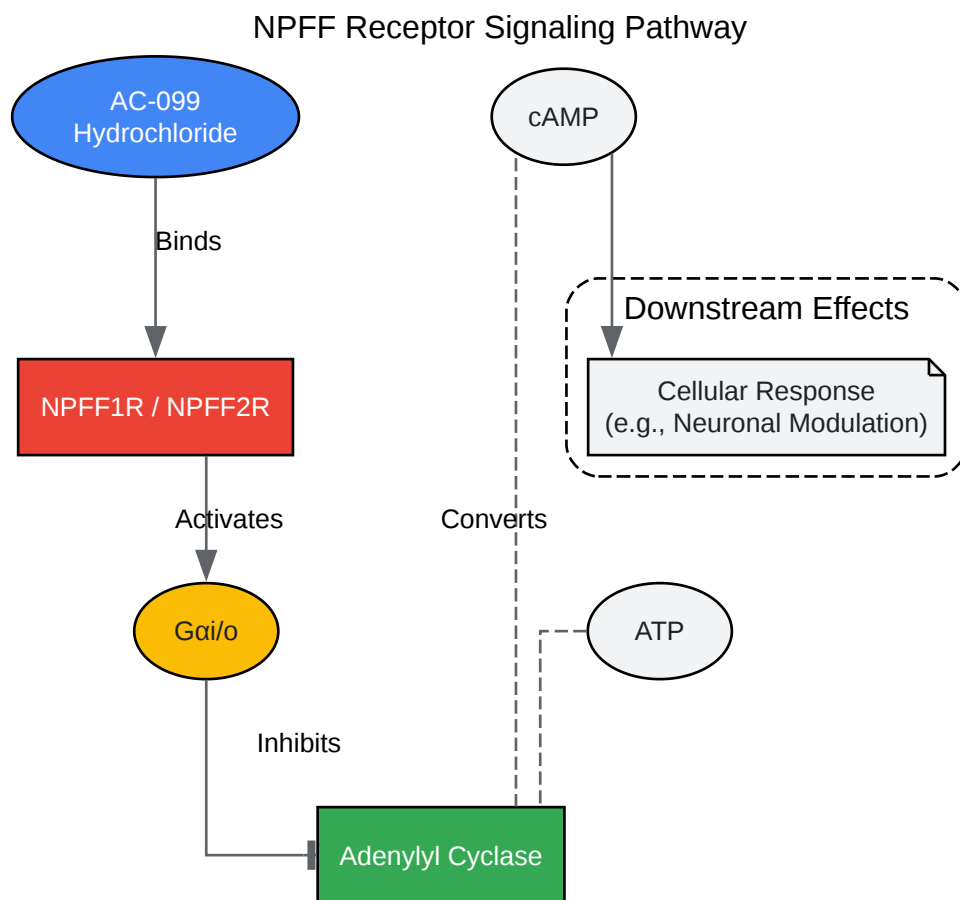
Compound	Target	Agonist Activity	EC50 (nM)	Reference
AC-099 hydrochloride	Human NPFF2R	Full Agonist	1189	[1]
AC-099 hydrochloride	Human NPFF1R	Partial Agonist	2370	[1]

Signaling Pathways

The NPFF receptors primarily signal through the inhibitory Gai/o subunit of heterotrimeric G proteins. Upon agonist binding, such as **AC-099 hydrochloride**, the activated Gai/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This canonical pathway is central to the cellular response to NPFF receptor activation.

In addition to the primary Gai/o pathway, activation of the NPFF2 receptor has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. This alternative pathway can lead to downstream effects on gene expression and cellular processes such as neurite outgrowth.

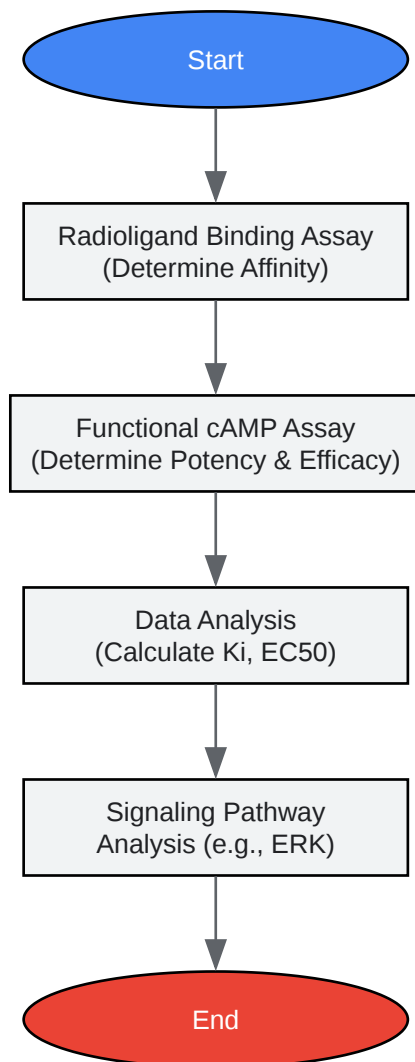
Below are diagrams illustrating the primary signaling pathway of NPFF receptors and a general workflow for the characterization of a ligand like **AC-099 hydrochloride**.



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Caption: NPFF Receptor Signaling Pathway for **AC-099 Hydrochloride**.

Experimental Workflow for Target Characterization



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Caption: General Experimental Workflow for Characterization.

Experimental Protocols

The characterization of **AC-099 hydrochloride**'s activity at NPFF receptors involves radioligand binding assays to determine binding affinity and functional assays to assess agonist potency and efficacy.

Radioligand Competition Binding Assay (General Protocol)

While the specific details for the radioligand binding assays used to characterize **AC-099 hydrochloride** are not fully available in the cited literature, a general protocol for NPFF receptors is as follows. This type of assay measures the ability of a non-labeled compound (**AC-099 hydrochloride**) to compete with a radiolabeled ligand for binding to the receptor.

- Membrane Preparation:
 - HEK293 or CHO cells stably expressing either human NPFF1R or NPFF2R are cultured and harvested.
 - The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
 - The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
- Binding Reaction:
 - In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [125 I]Y8Fa or [125 I]EYF) and varying concentrations of **AC-099 hydrochloride**.
 - Non-specific binding is determined in the presence of a high concentration of a non-labeled NPFF agonist.
 - The reaction is incubated to allow binding to reach equilibrium.
- Filtration and Detection:
 - The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
 - The filters are washed with ice-cold buffer to remove unbound radioligand.
 - The radioactivity retained on the filters is measured using a scintillation counter.

- Data Analysis:
 - The concentration of **AC-099 hydrochloride** that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
 - The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional cAMP Assay

The functional activity of **AC-099 hydrochloride** was determined by measuring its effect on intracellular cAMP levels in cells expressing NPFF receptors.[3]

- Cell Culture:
 - CHO-K1 cells stably expressing either human NPFF1R or NPFF2R are cultured in appropriate media and harvested.[3]
 - The cells are plated into 96-well tissue culture plates.[3]
- cAMP Inhibition Assay:
 - The cells are incubated with varying concentrations of **AC-099 hydrochloride**. [3]
 - cAMP production is then stimulated by adding a known adenylyl cyclase activator, such as Prostaglandin E2 (PGE2).[3]
- cAMP Measurement:
 - Intracellular cAMP levels are measured using a commercial kit, such as the DiscoverRx Hit Hunter™ cAMP CL kit, following the manufacturer's instructions.[3]
- Data Analysis:
 - The concentration of **AC-099 hydrochloride** that produces 50% of its maximal inhibitory effect on cAMP production (EC50) is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

AC-099 hydrochloride is a valuable research tool for investigating the physiological and pathological roles of the Neuropeptide FF system. Its selective agonism at NPFF2R and partial agonism at NPFF1R, coupled with its ability to modulate the canonical G α i/o-cAMP signaling pathway, provide a basis for its observed in vivo effects. The experimental protocols outlined in this guide offer a framework for the continued exploration of **AC-099 hydrochloride** and the development of novel therapeutics targeting NPFF receptors.

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